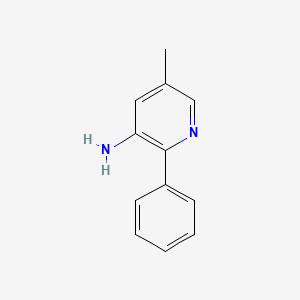

5-Methyl-2-phenylpyridin-3-amine

Description

Contextualization of Pyridine (B92270) Amines in Contemporary Chemical Research

Pyridine and its derivatives are fundamental building blocks in organic chemistry, recognized for their presence in a vast array of natural products, pharmaceuticals, and functional materials. acs.org The pyridine scaffold, a six-membered heteroaromatic ring containing one nitrogen atom, imparts unique properties to molecules, including basicity, solubility, and the capacity for hydrogen bonding. rsc.orgpharmaguideline.com These characteristics make pyridine derivatives, particularly pyridine amines, highly sought-after in medicinal chemistry and drug design. researchgate.netnih.gov

Aminopyridines, which feature an amino group attached to the pyridine ring, are of special interest due to their versatile reactivity and biological potential. They serve as crucial intermediates in the synthesis of more complex molecules and are integral components of numerous therapeutic agents. researchgate.net The position of the amino group on the pyridine ring significantly influences the molecule's electronic properties and reactivity, leading to a wide range of applications. Researchers are continuously exploring new methods for the synthesis and functionalization of pyridine amines to access novel chemical entities with enhanced properties. nih.gov

Historical and Current Significance of 5-Methyl-2-phenylpyridin-3-amine in Organic Synthesis

While the broader class of pyridine amines is well-established, the specific compound 5-Methyl-2-phenylpyridin-3-amine represents a more specialized area of interest within the research community. Its chemical structure, featuring a methyl group at the 5-position, a phenyl group at the 2-position, and an amine group at the 3-position, presents a unique combination of electronic and steric features.

The significance of 5-Methyl-2-phenylpyridin-3-amine in organic synthesis is primarily as a potential building block for the construction of more complex heterocyclic systems. The presence of the amino group allows for a variety of chemical transformations, such as acylation, alkylation, and participation in coupling reactions, to introduce further functional diversity. The phenyl and methyl substituents, in turn, influence the molecule's solubility, lipophilicity, and potential for specific intermolecular interactions.

Detailed, publicly available research focusing exclusively on the synthesis and applications of 5-Methyl-2-phenylpyridin-3-amine is limited. However, its fundamental properties have been predicted and are available in chemical databases.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1214323-20-2 | chembk.combuyersguidechem.com |

| Molecular Formula | C12H12N2 | chembk.com |

| Molar Mass | 184.24 g/mol | chembk.com |

| Predicted Density | 1.106±0.06 g/cm³ | chembk.com |

| Predicted Boiling Point | 349.0±37.0 °C | chembk.com |

The synthesis of related structures, such as 2-amino-3-methyl-5-phenylpyridine, typically involves multi-step reactions that can include condensation and substitution processes. ontosight.ai It is plausible that similar strategies could be adapted for the synthesis of 5-Methyl-2-phenylpyridin-3-amine.

Overview of Advanced Research Themes Pertaining to Aryl- and Alkyl-Substituted Pyridine Structures

The field of pyridine chemistry is dynamic, with several advanced research themes focusing on the development of novel synthetic methodologies and applications for aryl- and alkyl-substituted pyridines. These themes are driven by the need for efficient and selective ways to construct complex molecular architectures for various purposes, including drug discovery and materials science.

One major area of research is the C-H functionalization of pyridines . This approach aims to directly introduce new substituents onto the pyridine ring by activating and replacing a carbon-hydrogen bond. This strategy is highly atom-economical and allows for the late-stage modification of complex molecules. acs.org Researchers are exploring various catalytic systems and reaction conditions to achieve high regioselectivity, enabling the precise placement of aryl and alkyl groups at specific positions on the pyridine core. acs.org

Another significant theme is the development of novel cycloaddition reactions for the construction of the pyridine ring itself. rsc.org For instance, cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a powerful tool for synthesizing multi-substituted pyridines. rsc.org Formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes and ketones also provide a practical route to substituted pyridines. acs.org These methods offer modularity and allow for the introduction of a wide range of aryl and alkyl substituents.

Furthermore, the synthesis of functionalized pyridine derivatives for specific applications is a burgeoning area. This includes the preparation of pyridine-based compounds with potential insecticidal activity acs.org and the development of novel amide-functionalized pyridines with anticancer properties. researchgate.net The strategic placement of aryl and alkyl groups on the pyridine scaffold is crucial for tuning the biological activity and physicochemical properties of these molecules.

The study of aryl- and alkyl-substituted pyridines also extends to their use as ligands in organometallic chemistry. For example, 2-phenylpyridine (B120327) is a well-known ligand used in the synthesis of phosphorescent iridium complexes for applications in organic light-emitting diodes (OLEDs). wikipedia.org The substituents on the pyridine and phenyl rings can be varied to fine-tune the photophysical properties of these complexes.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

5-methyl-2-phenylpyridin-3-amine |

InChI |

InChI=1S/C12H12N2/c1-9-7-11(13)12(14-8-9)10-5-3-2-4-6-10/h2-8H,13H2,1H3 |

InChI Key |

CIKLTWHUOLLDMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methyl 2 Phenylpyridin 3 Amine and Its Core Scaffold

Palladium-Catalyzed Cross-Coupling Strategies for Pyridine (B92270) Arylation

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds in the synthesis of arylated pyridines. nih.govoup.comacs.org These methods offer a versatile and reliable means to introduce a phenyl group onto the pyridine ring, a key step in the construction of the 5-Methyl-2-phenylpyridin-3-amine core structure. The efficiency of these reactions often hinges on the choice of catalyst, ligands, and reaction conditions, which can be tailored to achieve high yields and selectivity. nih.govacs.org

Suzuki-Miyaura Cross-Coupling Reactions of Halogenated Pyridine Precursors

The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for the arylation of pyridines. nih.govnih.govresearchgate.net This reaction typically involves the coupling of a halogenated pyridine derivative with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 5-Methyl-2-phenylpyridin-3-amine, a common precursor is a bromo-substituted pyridine.

A key intermediate, 5-bromo-2-methylpyridin-3-amine (B1289001), can be synthesized from 2-methyl-3-nitro-5-bromopyridine through reduction using iron powder and ammonium (B1175870) chloride. chemicalbook.com This amine can then be subjected to a Suzuki-Miyaura coupling with phenylboronic acid. The reaction is typically carried out in a solvent mixture, such as 1,4-dioxane (B91453) and water, with a palladium catalyst like Pd(PPh₃)₄ and a base, for instance, potassium phosphate, at elevated temperatures (85–95 °C). mdpi.com This approach allows for the direct introduction of the phenyl group at the 5-position of the pyridine ring.

The reactivity of the halogenated pyridine can be influenced by the position and nature of the halogen, with the general reactivity order being I > Br > Cl. acs.org However, advancements in catalyst systems have enabled the efficient coupling of even less reactive chloro-pyridines. nih.govnih.gov

Below is a table summarizing typical conditions for the Suzuki-Miyaura cross-coupling reaction to form the core scaffold.

| Halogenated Pyridine | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good |

This table presents illustrative data compiled from typical Suzuki-Miyaura reaction conditions. mdpi.com

Strategic Utilization of Amide Intermediates (e.g., N-[5-bromo-2-methylpyridine-3-yl]acetamide) in Synthesis

In some synthetic strategies, the amine group of the pyridine precursor is protected as an amide, such as an acetamide, prior to the cross-coupling reaction. mdpi.com The synthesis of N-[5-bromo-2-methylpyridin-3-yl]acetamide is achieved by treating 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid. mdpi.com This protection strategy can prevent potential side reactions and catalyst deactivation that may be caused by the free amine group during the palladium-catalyzed coupling. researchgate.net

The resulting N-[5-bromo-2-methylpyridin-3-yl]acetamide can then undergo Suzuki-Miyaura cross-coupling with various arylboronic acids. mdpi.com Following the successful coupling reaction, the acetyl protecting group can be removed under appropriate conditions to yield the desired 3-amino pyridine derivative. This two-step sequence of protection-coupling-deprotection provides a robust and versatile route to a variety of 5-aryl-2-methylpyridin-3-amines.

The use of this amide intermediate has been shown to be efficient in reactions with a range of functionalized arylboronic acids, leading to novel pyridine derivatives in moderate to good yields. mdpi.com

Alternative and Complementary Synthetic Routes to 5-Methyl-2-phenylpyridin-3-amine Derivatives

While palladium-catalyzed cross-coupling reactions are highly effective, a range of alternative and complementary synthetic strategies exist for the construction of the 5-Methyl-2-phenylpyridin-3-amine scaffold. These methods, including regioselective functionalization and multi-component reactions, offer different approaches to assemble the substituted pyridine core.

Regioselective Functionalization Approaches to Pyridine Systems

Achieving regioselective functionalization of the pyridine ring is a significant challenge in organic synthesis. nih.gov Various strategies have been developed to control the position of substituent introduction. For instance, the inherent reactivity of the pyridine ring can be modulated by the presence of directing groups or by activating the ring towards specific transformations. rsc.org

One approach involves the use of blocking groups to direct functionalization to a specific position. nih.gov Another strategy relies on the activation of the pyridine ring, for example, through the formation of N-oxides or pyridinium (B92312) salts, to facilitate subsequent reactions at specific sites. acs.orgacs.org For instance, the use of a tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) derivative has been shown to direct a highly regioselective Br/Mg exchange reaction to the 3-position. rsc.org Such methods, while not directly producing 5-Methyl-2-phenylpyridin-3-amine, provide valuable tools for the synthesis of highly substituted pyridine intermediates that could be further elaborated to the target molecule.

Multi-Component Reaction Sequences for Pyridine Amine Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyridines from simple starting materials in a single step. nih.govacsgcipr.orgbohrium.comtaylorfrancis.com These reactions are particularly attractive from a green chemistry perspective as they often reduce the number of synthetic steps, minimize waste, and can sometimes be performed under environmentally benign conditions. nih.gov

Several MCRs are known for the synthesis of the pyridine ring, including the Hantzsch pyridine synthesis and its variations. acsgcipr.orgtaylorfrancis.com These reactions typically involve the condensation of aldehydes, β-ketoesters, and an ammonia (B1221849) source. While a direct one-pot synthesis of 5-Methyl-2-phenylpyridin-3-amine via an MCR is not explicitly detailed in the provided context, the principles of MCRs can be applied to construct the core pyridine scaffold. For example, a one-pot, four-component reaction of an appropriate aldehyde, a ketone, ethyl cyanoacetate, and ammonium acetate (B1210297) has been used to synthesize various pyridine derivatives. nih.govacs.org Adapting such a strategy could potentially lead to the efficient construction of the desired substituted pyridine amine.

Green Chemistry and Flow Synthesis Techniques Applied to 5-Methyl-2-phenylpyridin-3-amine Production

The principles of green chemistry are increasingly being integrated into the synthesis of pyridines to develop more sustainable and environmentally friendly processes. nih.govnumberanalytics.comresearchgate.net This includes the use of greener solvents, catalysts, and reaction conditions, as well as the application of technologies like flow synthesis.

The vapor-phase cyclization of acetophenone, propionaldehyde, formaldehyde, and ammonia over zeolite catalysts has been explored for the selective synthesis of 5-methyl-2-phenylpyridine. rsc.org This method represents a greener alternative to traditional liquid-phase synthesis, often avoiding the use of hazardous reagents and simplifying product purification. The use of solid acid catalysts like zeolites can also contribute to the sustainability of the process.

Flow chemistry offers several advantages for the synthesis of pyridines, including improved safety, better heat and mass transfer, and the potential for process automation and scalability. vcu.edu Researchers have demonstrated the conversion of a five-step batch process for a pyridine-containing pharmaceutical into a single continuous step using flow reactors, resulting in a significant increase in yield and a projected reduction in production costs. vcu.edu While a specific flow synthesis protocol for 5-Methyl-2-phenylpyridin-3-amine is not provided, the successful application of this technology to other pyridine derivatives suggests its potential for the efficient and sustainable production of this compound.

Chemical Transformations and Derivatization Studies of 5 Methyl 2 Phenylpyridin 3 Amine

Functional Group Modification at the Amino Moiety of 5-Methyl-2-phenylpyridin-3-amine

The primary amino group at the 3-position of 5-Methyl-2-phenylpyridin-3-amine is a key handle for a variety of functional group interconversions, including acylation and alkylation. These modifications are fundamental for altering the electronic and steric properties of the molecule, which can be crucial for its application in various chemical contexts.

Acylation: The amino group can be readily acylated to form amides. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding acetamide. This transformation is often employed to protect the amino group or to introduce a new functional handle. The reactivity of the amino group can be influenced by the electronic nature of the pyridine (B92270) ring.

Alkylation: N-alkylation of the amino group introduces alkyl substituents, leading to secondary or tertiary amines. Direct alkylation can sometimes be challenging due to potential over-alkylation or competing reactions at the pyridine nitrogen. A common strategy to achieve controlled mono-alkylation is through reductive amination. This involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ. Another approach involves the protection of the amino group, for example as a carbamate (B1207046) (e.g., Boc-protected amine), followed by alkylation and deprotection. nih.gov This multi-step sequence offers greater control over the reaction and can lead to higher yields of the desired N-alkylated product. nih.gov

Table 1: Examples of Functional Group Modification at the Amino Moiety

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 5-Methyl-2-phenylpyridin-3-amine | Acetic Anhydride | N-(5-methyl-2-phenylpyridin-3-yl)acetamide | Acylation |

| 5-Methyl-2-phenylpyridin-3-amine | Benzaldehyde, then NaBH(OAc)₃ | N-Benzyl-5-methyl-2-phenylpyridin-3-amine | Reductive Amination |

Aromatic Functionalization of the Pyridine and Phenyl Rings

The pyridine and phenyl rings of 5-Methyl-2-phenylpyridin-3-amine offer opportunities for aromatic functionalization, enabling the introduction of various substituents and the construction of more complex molecular architectures.

Direct C-H activation has emerged as a powerful tool for the functionalization of aromatic rings, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.netnih.gov In the context of 2-phenylpyridine (B120327) derivatives, the pyridine nitrogen atom acts as an effective directing group for the ortho-C-H activation of the phenyl ring. researchgate.netnih.govrsc.org

Palladium-catalyzed C-H arylation is a well-established method for this transformation. researchgate.netnih.gov For a substrate like 5-Methyl-2-phenylpyridin-3-amine, the C-H bond at the ortho-position of the phenyl ring is preferentially activated. The reaction typically involves a palladium catalyst, such as palladium(II) acetate (B1210297), an oxidant, and an arylating agent, such as an arylboronic acid or a diaryliodonium salt. nih.gov The reaction proceeds through the formation of a cyclopalladated intermediate, where the palladium is coordinated to the pyridine nitrogen and has formed a C-Pd bond with the ortho-carbon of the phenyl ring. nih.gov Subsequent steps involving the arylating agent lead to the formation of the new C-C bond and regeneration of the catalyst. nih.gov The presence of the amino and methyl groups on the pyridine ring can influence the reactivity and regioselectivity of the C-H activation process.

Table 2: Examples of Direct C-H Arylation of 2-Phenylpyridine Systems

| Substrate | Arylating Agent | Catalyst/Conditions | Product |

|---|---|---|---|

| 2-Phenylpyridine | Phenylboronic acid | Pd(OAc)₂, Oxidant | 2,6-Diphenylpyridine |

| 3-Methyl-2-phenylpyridine | [Ph₂I]BF₄ | Pd(OAc)₂, AcOH, 100 °C | 2-(Biphenyl-2-yl)-3-methylpyridine |

| 2-Phenylpyridine | Aryldiazonium salt | Pd catalyst, electrochemical | ortho-Arylated 2-phenylpyridine |

A versatile strategy for the functionalization of 5-Methyl-2-phenylpyridin-3-amine involves initial halogenation of the aromatic rings followed by transition metal-catalyzed cross-coupling reactions. This approach allows for the introduction of a wide range of substituents.

Halogenation: The regioselectivity of halogenation on the pyridine ring is influenced by the directing effects of the amino and methyl groups. Electrophilic bromination of 3-aminopyridine (B143674), for instance, can lead to a mixture of 2-bromo and 2,6-dibromo derivatives. rsc.org A modern approach for the selective 3-halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govchemrxiv.org This method can provide access to 3-halopyridines that are difficult to obtain through direct electrophilic substitution. nih.govchemrxiv.org Alternatively, the amino group can be converted to a halide via a Sandmeyer-type reaction, although this would modify the core structure. A more viable approach for introducing a halogen is through directed ortho-metalation followed by quenching with an electrophilic halogen source. For example, N-Boc protected 3-aminopyridine can be lithiated at the 4-position and then treated with a halogenating agent like hexachloroethane (B51795) or 1,2-dibromoethane. nih.gov

Cross-Coupling Reactions: Once a halogen atom is installed, a variety of cross-coupling reactions can be employed for further diversification.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between the halogenated pyridine and an organoboron reagent, such as an arylboronic acid. nih.govrsc.orgresearchgate.net This allows for the introduction of various aryl and heteroaryl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the halogenated pyridine with a primary or secondary amine. researchgate.netwikipedia.orglibretexts.org This is a powerful method for synthesizing more complex aminopyridine derivatives.

Table 3: Halogenation and Cross-Coupling Diversification Strategies

| Reaction Step | Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|---|

| Halogenation | N-Boc-3-aminopyridine | 1. n-BuLi, 2. C₂Cl₆ | N-Boc-3-amino-4-chloropyridine | Directed Metalation-Halogenation |

| Cross-Coupling | 3-Bromo-2-aminopyridine | Arylboronic acid, Pd catalyst | 3-(Aryl)-2-aminopyridine | Suzuki-Miyaura Coupling |

| Cross-Coupling | 3-Bromo-2-aminopyridine | Primary/Secondary Amine, Pd catalyst | N-Substituted-3-amino-2-aminopyridine | Buchwald-Hartwig Amination |

Cycloaddition and Annulation Reactions Leading to Fused Heterocyclic Systems

The aminopyridine core of 5-Methyl-2-phenylpyridin-3-amine is a valuable precursor for the synthesis of fused heterocyclic systems through cycloaddition and annulation reactions. These reactions lead to the formation of polycyclic structures with potential applications in medicinal chemistry and materials science.

One common strategy involves the condensation of the 3-amino group with a 1,2-dicarbonyl compound or its equivalent. For example, reaction with an α-dicarbonyl compound can lead to the formation of a pyrido[2,3-b]pyrazine ring system. rsc.orgnih.govrsc.orgnih.goveurekaselect.com The reaction proceeds through the initial formation of a diimine intermediate, which then undergoes cyclization and aromatization.

Another important class of fused heterocycles accessible from 3-aminopyridines are imidazo[4,5-b]pyridines . These can be synthesized by reacting the corresponding 2,3-diaminopyridine (B105623) (which could potentially be derived from 3-amino-2-nitropyridine) with aldehydes or carboxylic acids and their derivatives. nih.govmdpi.comresearchgate.net The reaction with an aldehyde, for instance, leads to the formation of the imidazole (B134444) ring fused to the pyridine core.

The Pictet-Spengler reaction offers another route to fused systems. wikipedia.orgnrochemistry.comnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While the classic Pictet-Spengler reaction involves a β-arylethylamine, variations exist for the synthesis of related fused systems from aminopyridines. For example, a suitably functionalized aminopyridine could undergo an intramolecular Pictet-Spengler-type cyclization to form a tetrahydro-β-carboline analogue. nih.govbeilstein-journals.org

[3+2] cycloaddition reactions represent another powerful tool for constructing fused five-membered rings. For instance, the reaction of a pyridine derivative with a 1,3-dipole can lead to the formation of a fused heterocyclic system.

Table 4: Synthesis of Fused Heterocyclic Systems

| Fused System | Precursor(s) | Key Reaction Type |

|---|---|---|

| Pyrido[2,3-b]pyrazine | 2,3-Diaminopyridine + α-Dicarbonyl compound | Condensation/Cyclization |

| Imidazo[4,5-b]pyridine | 2,3-Diaminopyridine + Aldehyde/Carboxylic acid | Condensation/Cyclization |

| Tetrahydro-β-carboline analogue | Functionalized aminopyridine | Pictet-Spengler Reaction |

| Spiro-pyrazoline-imidazolidine | 5-Methylidene-3-phenyl-hydantoin + Nitrile imine | [3+2] Cycloaddition |

Mechanistic Investigations of Reactions Involving 5 Methyl 2 Phenylpyridin 3 Amine Scaffolds

Computational Chemistry for Reaction Pathway Elucidation

Computational chemistry has emerged as an indispensable tool for exploring the intricacies of reaction mechanisms that are often difficult to probe experimentally. Techniques such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis provide deep insights into the electronic structure, transition states, and reactivity patterns of molecules like 5-Methyl-2-phenylpyridin-3-amine.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is frequently employed to calculate optimized geometries, energies of reactants, products, and transition states, thereby mapping out the entire energy profile of a reaction.

For pyridine (B92270) derivatives, DFT studies have been instrumental in understanding their structural and electronic properties. In a study on a closely related compound, 2-amino-3-methyl-5-nitropyridine, DFT calculations using the B3LYP method with a cc-pVTZ basis set were performed to determine the most stable conformation and analyze its geometry. nih.gov The calculations revealed that the introduction of substituents like the methyl and amine groups causes distortions in the pyridine ring. For instance, the C2–C3 bond length was found to be elongated to 1.420 Å due to steric repulsion between the adjacent methyl and amine groups. nih.gov Similarly, the C–N bond lengths within the ring were distorted, indicating delocalization of electrons, which significantly influences the molecule's reactivity. nih.gov

In the context of reaction mechanisms, DFT has been applied to elucidate the pathways of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. mdpi.com These studies, often using the B3LYP/6-31G(d,p) basis set, help in describing the potential reaction pathways and understanding the stability of intermediates and the energy barriers of transition states involved in the catalytic cycle. mdpi.com

Table 1: Selected Optimized Bond Parameters for a Substituted Pyridine Scaffold (2-amino-3-methyl-5-nitropyridine) based on DFT/B3LYP/cc-pVTZ Calculations Data derived from descriptive analysis in the source. nih.gov

| Parameter | Bond | Calculated Value (Å) | Description |

| Bond Length | C2–C3 | 1.420 | Elongated due to steric repulsion between amine and methyl groups. |

| Bond Length | N1–C2 | 1.34 | Distorted C-N bond indicating electron delocalization. |

| Bond Length | N1–C6 | 1.32 | Distorted C-N bond indicating electron delocalization. |

This interactive table is based on data for a structurally similar compound to illustrate the application of DFT.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and distribution of these orbitals are key predictors of a molecule's reactivity and the regioselectivity of its reactions.

For pyridine derivatives, FMO analysis helps identify the most probable sites for electrophilic and nucleophilic attack. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov

In studies of 2-amino-3-methyl-5-nitropyridine, the HOMO and LUMO energies were determined to analyze the molecule's electronic properties and reactive sites. nih.gov Such analyses reveal how intramolecular charge transfer occurs and which atoms are the primary contributors to these frontier orbitals. nih.gov This information is crucial for predicting how the 5-Methyl-2-phenylpyridin-3-amine scaffold would interact with different reagents. For instance, the locations of the HOMO and LUMO can predict whether a reaction is likely to occur at the nitrogen atom, the amino group, or specific carbons on the pyridine ring. nih.govmdpi.com This predictive power allows chemists to design reactions that target specific positions on the molecule. mdpi.com

Table 2: Frontier Molecular Orbital Properties for a Substituted Pyridine Scaffold (2-amino-3-methyl-5-nitropyridine) Data derived from descriptive analysis in the source. nih.gov

| Property | Value | Implication |

| HOMO Energy | Lower Value | Indicates electron-donating capacity. |

| LUMO Energy | Higher Value | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap | Small Gap | Suggests higher chemical reactivity and ease of intramolecular charge transfer. |

This interactive table illustrates the type of data obtained from FMO analysis.

Experimental Mechanistic Probes and Kinetic Studies of Pyridine Reactivity

While computational studies provide a theoretical framework, experimental investigations are essential to validate proposed mechanisms and understand reactivity under real-world conditions. Kinetic studies and experiments designed to trap intermediates or test the influence of reaction parameters offer concrete evidence of reaction pathways.

The reactivity of pyridines is complex; the nitrogen atom's lone pair makes the ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609) and can be protonated or coordinate to Lewis acids under acidic reaction conditions, further deactivating the ring. youtube.com Consequently, functionalization often relies on nucleophilic substitution or metal-catalyzed C-H activation. acs.orgnih.gov

Experimental studies have focused on controlling the regioselectivity of pyridine functionalization. For instance, in the alkylation of pyridines using alkyllithium reagents, the choice of reagent and solvent was found to be critical in directing the reaction to either the C2 or C4 position. acs.org The use of sterically hindered alkyllithium reagents like sec-butyllithium (B1581126) in a coordinating solvent such as THF was shown to favor C2-alkylation, whereas other conditions typically yield the C4 product. acs.org

Another experimental strategy involves the use of blocking groups to direct functionalization. A maleate-derived blocking group has been successfully used to achieve exclusive C4-alkylation of pyridines under Minisci-type conditions. nih.gov This method avoids the formation of regioisomeric mixtures, a common challenge in pyridine chemistry. nih.gov Furthermore, mechanistic probes into the C4-selective amination of pyridines have shown that the reaction can proceed through a 4-pyridyl pyridinium (B92312) salt intermediate, which then reacts with aqueous ammonia (B1221849) to yield the desired 4-aminopyridine (B3432731) product without the need for intermediate isolation. nih.gov These experimental approaches provide invaluable insights into controlling the reactivity of the pyridine core.

Table 3: Experimental Conditions Influencing Regioselectivity of Pyridine Alkylation Data based on findings from the source. acs.org

| Reagent | Solvent | Major Product |

| MeLi | Various | C4-Alkylation |

| sec-Butyllithium | THF / 1,2-DME | C2-Alkylation |

This interactive table summarizes experimental outcomes for controlling reaction sites.

Elucidation of Transition Metal Catalysis Mechanisms in Pyridine Functionalization

Transition metal catalysis has revolutionized the functionalization of pyridines, enabling C-H activation and cross-coupling reactions that were previously challenging. The 3-amino group in the 5-Methyl-2-phenylpyridin-3-amine scaffold can act as a directing group, coordinating to a metal center and delivering the catalyst to a specific C-H bond for activation. nih.gov

Palladium-catalyzed reactions are particularly common. nih.gov A general mechanism for C-H arylation often involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. nih.govmdpi.com In many cases, the reaction is initiated by the coordination of the pyridine nitrogen or a substituent like the amino group to the palladium catalyst. nih.gov This is followed by C-H activation, often via a concerted metalation-deprotonation (CMD) process, to form a stable cyclometalated intermediate, such as a palladacycle. nih.gov

For N-aryl-2-aminopyridines, a scaffold similar to the subject compound, the pyridyl nitrogen assists in the formation of a five-membered palladacycle. nih.gov This intermediate then undergoes migratory insertion with a coupling partner (e.g., an alkyne or an aryl halide), followed by reductive elimination to release the functionalized product and regenerate the active catalyst. nih.gov

A specific example is the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.com The catalytic cycle for this reaction involves:

Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of the pyridine.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The newly formed C-C bond is created as the functionalized pyridine product is released, regenerating the Pd(0) catalyst.

The development of these catalytic systems relies on a deep understanding of the mechanism, including the stability of intermediates and the kinetics of each step, which is often aided by the computational methods described earlier. acs.org

Advanced Spectroscopic and Crystallographic Characterization in Pyridine Amine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 5-Methyl-2-phenylpyridin-3-amine in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus, allowing for a precise mapping of the molecular framework.

In the ¹H NMR spectrum of a related compound, 3-methyl-2-phenylpyridine, characteristic signals are observed that help in assigning the protons of 5-Methyl-2-phenylpyridin-3-amine. rsc.org For instance, the methyl group protons typically appear as a singlet, while the aromatic protons of the pyridine (B92270) and phenyl rings exhibit complex multiplet patterns due to spin-spin coupling. rsc.org The chemical shifts of these protons are influenced by the electron-donating or withdrawing nature of the adjacent substituents.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. For 3-methyl-2-phenylpyridine, the carbon signals are well-resolved, allowing for the identification of the methyl carbon, as well as the carbons of the pyridine and phenyl rings. rsc.org The chemical shifts in the ¹³C NMR spectrum of 5-Methyl-2-phenylpyridin-3-amine are predicted to show the influence of the amino group, which typically causes a downfield shift for the carbon atom to which it is attached.

Table 1: Representative ¹H and ¹³C NMR Data for Related Phenylpyridine Structures

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 3-Methyl-2-phenylpyridine | 8.56 (d, 1H), 7.60 (d, 1H), 7.58–7.52 (m, 2H), 7.51–7.45 (m, 2H), 7.44–7.38 (m, 1H), 7.20 (dd, 1H), 2.38 (s, 3H) rsc.org | 158.6, 146.9, 140.5, 138.4, 130.7, 128.9, 128.1, 127.8, 122.0, 20.0 rsc.org |

| 2-Phenylpyridine (B120327) | 8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H) rsc.org | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 rsc.org |

Mass Spectrometry and Elemental Analysis for Compound Verification

Mass spectrometry and elemental analysis are crucial for confirming the molecular formula and weight of 5-Methyl-2-phenylpyridin-3-amine.

Mass Spectrometry: This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For 5-Methyl-2-phenylpyridin-3-amine (C₁₂H₁₂N₂), the expected molecular weight is approximately 184.24 g/mol . chembk.com High-resolution mass spectrometry (HRMS) can provide an even more precise mass, confirming the elemental composition.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula (C₁₂H₁₂N₂) to verify its accuracy.

Table 2: Molecular Weight and Formula of Phenylpyridine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Methyl-2-phenylpyridin-3-amine | C₁₂H₁₂N₂ | 184.24 chembk.com |

| 5-Methyl-2-phenylpyridine | C₁₂H₁₁N | 169.23 sigmaaldrich.com |

| 5-Phenylpyridin-2-amine | C₁₁H₁₀N₂ | 170.21 bldpharm.com |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Visible spectroscopy provide valuable insights into the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 5-Methyl-2-phenylpyridin-3-amine is expected to show characteristic absorption bands for the N-H and C-N stretching vibrations of the amine group, as well as the C-H and C=C stretching vibrations of the aromatic rings. libretexts.org Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, while secondary amines show a single band. libretexts.orgspectroscopyonline.com The C-N stretching absorptions for aromatic amines are typically found between 1200 and 1350 cm⁻¹. libretexts.org

UV-Visible Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The pyridine and phenyl rings are chromophores that absorb UV light. The presence of the amino and methyl groups as auxochromes will influence the wavelength and intensity of these absorptions. The spectrum can be used to study the extent of conjugation in the molecule.

X-ray Crystallography for Solid-State Structure Determination of Pyridine Derivatives

For a related compound, 3-((5-methylpyridin-2-yl)amino)-1-phenylpropan-1-one, single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The analysis provided precise cell parameters: a = 5.1351(4) Å, b = 19.9377(14) Å, c = 12.3576(9) Å, and β = 95.951(7)°. researchgate.net Such data is fundamental for understanding the packing of molecules in the crystal lattice.

Analysis of Molecular Conformation and Intermolecular Interactions in Crystalline States

X-ray crystallography allows for a detailed analysis of the molecular conformation. For instance, in a series of 5-hydroxymethyl-2-phenylpyrimidines, the phenyl group was found to be twisted relative to the pyrimidine (B1678525) ring, with the degree of twist varying depending on the substituent at the 4-position. mdpi.com

Furthermore, this technique elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. In the crystal structure of 5-amino-2-methylpyridinium hydrogen fumarate, a complex network of hydrogen bonds involving the pyridinium (B92312), carboxylate, and amine groups was observed, leading to the formation of chains and rings. nih.gov These interactions are crucial in determining the physical properties of the solid material.

Investigations into Polymorphism and Crystallization Phenomena of Pyridine Analogues

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study for pyridine derivatives as it can significantly impact their physical and chemical properties. The crystallization conditions, such as solvent and temperature, can influence which polymorph is obtained. acs.org For example, two different polymorphs of anhydrous 4-pyridone were obtained from ethanol. researchgate.net The study of polymorphism is essential for controlling the solid-state properties of these compounds.

Table 3: Crystallographic Data for a Related Pyridine Derivative

| Compound | 3-((5-methylpyridin-2-yl)amino)-1-phenylpropan-1-one researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1351(4) |

| b (Å) | 19.9377(14) |

| c (Å) | 12.3576(9) |

| β (°) | 95.951(7) |

| V (ų) | 1258.38(16) |

| Z | 4 |

Theoretical and Computational Chemistry Approaches for 5 Methyl 2 Phenylpyridin 3 Amine Analogues

Electronic Structure Calculations: HOMO-LUMO Gap and Reactivity Indices

Electronic structure calculations are fundamental to understanding the chemical reactivity and kinetic stability of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor irjweb.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity irjweb.com.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable irjweb.commdpi.com. For pyridine (B92270) derivatives, the introduction of different functional groups can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. For instance, introducing electron-donating groups like -NH2 and -NHNH2 tends to increase both HOMO and LUMO energy levels, while electron-withdrawing groups like -CN and -NO2 tend to decrease them nih.gov.

From the HOMO and LUMO energies, several reactivity indices can be calculated to quantify the chemical behavior of molecules. These include chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω) mdpi.com.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap mdpi.com.

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability irjweb.commdpi.com. Soft molecules, which have a small HOMO-LUMO gap, are more reactive irjweb.com.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment.

Studies on derivatives of 5-Bromo-2-methylpyridin-3-amine (B1289001), which are close analogues, have shown how different substituents affect these parameters. Density Functional Theory (DFT) calculations have been used to determine these values, providing insights into the reactivity of various synthesized compounds mdpi.com.

Below is a table showcasing calculated reactivity indices for some analogues of 5-Methyl-2-phenylpyridin-3-amine, demonstrating the influence of different phenyl substituents on their electronic properties.

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (η) (eV) | Electronegativity (µ) (eV) | Electrophilicity (ω) (eV) |

| 2a | 4-methylphenyl | -5.12 | -0.36 | 2.38 | -2.74 | 1.57 |

| 2b | 3,5-dimethylphenyl | -5.13 | -0.35 | 2.39 | -2.74 | 1.57 |

| 2c | 4-methoxyphenyl | -5.02 | -0.39 | 2.31 | -2.70 | 1.57 |

| 2d | 4-iodophenyl | -5.20 | -0.58 | 2.31 | -2.89 | 1.81 |

| 2e | 4-chlorophenyl | -5.27 | -0.59 | 2.34 | -2.93 | 1.83 |

| 2f | 4-(methylsulfonyl)phenyl | -5.61 | -1.13 | 2.24 | -3.37 | 2.53 |

| 2g | 4-cyanophenyl | -5.57 | -1.18 | 2.19 | -3.37 | 2.59 |

| 2h | 4-(trifluoromethyl)phenyl | -5.59 | -1.04 | 2.27 | -3.31 | 2.41 |

| 2i | 4-nitrophenyl | -5.70 | -1.50 | 2.10 | -3.60 | 3.08 |

Data sourced from a study on 5-substituted-2-methylpyridin-3-amine derivatives mdpi.com.

These calculations reveal that electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN), lead to a smaller HOMO-LUMO gap, indicating higher reactivity, which is consistent with theoretical principles mdpi.com.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack researchgate.net. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are prone to nucleophilic attack researchgate.netyoutube.com. Green and yellow represent areas with near-zero or intermediate potential researchgate.netwolfram.com.

For pyridine derivatives, the MEP map can reveal important information about their reactivity. The nitrogen atom in the pyridine ring, with its lone pair of electrons, is generally a region of high electron density and thus appears as a red or yellow area on the MEP map, indicating a site for electrophilic attack or hydrogen bonding mdpi.com. The distribution of electrostatic potential is also influenced by the substituents on the pyridine ring and the phenyl group.

In the case of 5-Methyl-2-phenylpyridin-3-amine analogues, the amino group (-NH2) at the 3-position is a strong electron-donating group, which would increase the negative potential around the pyridine ring, particularly at the nitrogen atom and the amino group itself. The phenyl group at the 2-position and the methyl group at the 5-position will also influence the charge distribution.

Computational studies on similar aminopyridine structures have used MEP analysis to understand their chemical behavior. For example, in 2-Amino-5-Methyl Pyridine, MEP analysis helps to identify the nucleophilic and electrophilic regions of the molecule, providing insights into its interaction with other molecules researchgate.net. The charge distribution can be further quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which assign partial charges to each atom in the molecule researchgate.netnih.gov. This detailed charge distribution analysis is crucial for understanding intermolecular interactions and reaction mechanisms.

Prediction of Molecular Properties Relevant to Chemical Behavior

Computational chemistry allows for the prediction of a wide range of molecular properties that are relevant to the chemical behavior and potential applications of 5-Methyl-2-phenylpyridin-3-amine analogues. These predictions can guide synthetic efforts and help in the rational design of new compounds with desired characteristics.

One important area is the prediction of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For pyridine derivatives being considered for pharmaceutical applications, computational models can predict properties such as water solubility, partition coefficient (ClogP), and potential for crossing the blood-brain barrier nih.gov. For example, computational analyses have been used to select pyridine variants of benzoyl-phenoxy-acetamide with improved water solubility and blood-brain barrier penetration for the treatment of glioblastoma nih.gov. Similarly, computational screening of pyridine-based thiadiazole derivatives has been used to predict their anti-inflammatory potential and drug-likeness researchgate.net.

Molecular docking is another powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding affinity and mode of interaction of a ligand with the active site of a protein. For pyridine derivatives, molecular docking has been used to investigate their potential as anticoagulants by targeting the active site of thrombin and to explore their activity as inhibitors of enzymes like inducible nitric oxide synthase nih.govnih.gov.

Furthermore, computational methods can predict various physicochemical properties that influence the material characteristics of these compounds. Properties such as dipole moment, polarizability, and hyperpolarizability can be calculated to assess their potential use in non-linear optics and other materials science applications researchgate.net.

Advanced Computational Models for Pyridine Chemistry and Materials Science

The study of pyridine chemistry and its application in materials science often requires more sophisticated computational models that can accurately describe complex phenomena. Advanced models go beyond the properties of single molecules to simulate their behavior in condensed phases and their interactions within larger systems.

One such advanced approach involves the development of many-body potentials to model intermolecular interactions. For pyridine, detailed potentials have been developed using high-level electronic structure methods to accurately describe the electrostatic, polarization, and dispersion forces between molecules acs.org. These models are crucial for simulating the properties of pyridine-based liquids, crystals, and polymers, and for understanding the self-assembly of these molecules into functional materials.

In the context of materials science, computational models are used to design novel pyridine-containing materials with specific electronic or optical properties. For example, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the photophysical properties of molecules, such as their absorption and emission spectra nih.gov. This approach has been used to design boron-containing fluorescent compounds based on imidazo[1,5-a]pyridine phenols with specific emission colors by controlling the HOMO-LUMO energy gap nih.gov.

Quantum mechanics/molecular mechanics (QM/MM) methods represent another advanced computational technique where a small, chemically active part of a large system is treated with a high-level quantum mechanical method, while the rest of the system is described by a more computationally efficient molecular mechanics force field. This approach is particularly useful for studying enzymatic reactions or the properties of molecules in solution or embedded in a protein.

Furthermore, molecular dynamics (MD) simulations, which use classical mechanics to simulate the motion of atoms and molecules over time, are employed to study the dynamic behavior of pyridine derivatives. MD simulations can provide insights into the conformational changes of molecules, their diffusion in different media, and their interactions with biological membranes or material surfaces jchemlett.com. For instance, MD simulations have been used to examine the dynamic interactions between pyridine-based ligands and their target proteins, providing a deeper understanding of their binding stability and mechanism of action researchgate.netjchemlett.com.

These advanced computational models are essential for bridging the gap between the properties of individual molecules and the macroscopic behavior of materials, enabling the rational design of new pyridine-based compounds for a wide range of applications.

Applications of 5 Methyl 2 Phenylpyridin 3 Amine in Chemical Research and Materials Science

Development of Ligands for Coordination Chemistry and Catalysis

The aminopyridine moiety is a well-established structural motif for the design of ligands in coordination chemistry. wikipedia.orgvot.pl The presence of two nitrogen donor atoms—one on the pyridine (B92270) ring and one in the amino group—allows for the formation of stable chelate rings with transition metal centers. researchgate.net This chelating effect enhances the stability of the resulting metal complexes. researchgate.net Pyridine itself is classified as a weak pi-acceptor ligand and its derivatives are widely used to create a vast array of coordination complexes with diverse geometries. wikipedia.org

Research has demonstrated that derivatives of 5-Methyl-2-phenylpyridin-3-amine are effective ligands in catalysis. A notable application involves the use of its precursor, 5-bromo-2-methylpyridin-3-amine (B1289001), in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize a series of 5-aryl-2-methylpyridin-3-amine compounds. mdpi.com In these reactions, the aminopyridine derivative acts as a building block for a new ligand, which then participates in the catalytic cycle. The general synthetic scheme involves coupling 5-bromo-2-methylpyridin-3-amine with various arylboronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0). mdpi.com

The versatility of this approach allows for the introduction of a wide range of substituents on the phenyl ring at the 5-position, which in turn modulates the electronic and steric properties of the final molecule. This tuning is crucial for optimizing the performance of metal complexes in catalytic applications. For instance, Pd(II) complexes bearing N-donor ligands have been studied for their catalytic activity in polymerization reactions, where the substituents on the ligand framework influence the rate of reaction. researchgate.net

Table 1: Synthesis of 5-Aryl-2-methylpyridin-3-amine Derivatives via Suzuki Cross-Coupling

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 88 |

| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 82 |

| 4 | 4-(Methylsulfonyl)phenylboronic acid | 2-Methyl-5-[4-(methylsulfonyl)phenyl]pyridin-3-amine | 75 |

| Data sourced from a study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine. mdpi.com |

Furthermore, related aminopyridine ligands have been successfully employed to construct coordination polymers and metal-organic frameworks (MOFs). researchgate.net In these materials, the ligand links metal ions to form extended one-, two-, or three-dimensional networks, creating materials with potential applications in gas storage, separation, and catalysis. researchgate.net

Exploration as Chiral Dopants in Liquid Crystal Technology

Chirality plays a crucial role in materials science, particularly in the field of liquid crystals. dakenchem.com Chiral dopants are optically active compounds that, when added in small amounts to a host nematic liquid crystal mixture, induce a helical twist in the arrangement of the liquid crystal molecules. dakenchem.com This transforms the achiral nematic phase into a chiral nematic (or cholesteric) phase. dakenchem.com The efficiency of a chiral dopant is quantified by its Helical Twisting Power (HTP), which measures the degree of helical induction. dakenchem.com

While direct experimental data on 5-Methyl-2-phenylpyridin-3-amine as a chiral dopant is limited, theoretical studies have explored its derivatives for such applications. A study involving a series of novel pyridine derivatives, synthesized from 5-bromo-2-methylpyridin-3-amine, utilized Density Functional Theory (DFT) to investigate their potential as chiral dopants for liquid crystals. mdpi.com The computational analysis of these 5-aryl-2-methylpyridin-3-amine structures aimed to understand the relationship between their molecular geometry and their potential to induce chirality in a liquid crystal host. mdpi.com The synthesis of chiral molecules often presents challenges, such as racemization, where a mixture of stereoisomers is formed, underscoring the need for controlled, reproducible chiral synthesis methods. google.com The exploration of pyridine-based compounds highlights the ongoing search for new, effective chiral dopants for advanced display technologies.

Role as Versatile Intermediates in the Synthesis of Complex Organic Architectures

Substituted pyridines are fundamental building blocks in organic synthesis, valued for their utility in constructing complex molecular frameworks found in a wide range of functional molecules. nih.govacs.orgacs.org 5-Methyl-2-phenylpyridin-3-amine and its precursors are prime examples of such versatile intermediates.

The most prominent demonstration of its role as an intermediate is in palladium-catalyzed cross-coupling reactions. As detailed in a 2017 study, the related compound 5-bromo-2-methylpyridin-3-amine serves as a key starting material for synthesizing a library of 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com This process, the Suzuki-Miyaura cross-coupling, is a powerful and widely used method for forming carbon-carbon bonds. mdpi.com The reaction's tolerance for a wide variety of functional groups on the arylboronic acid partner makes it an exceptionally flexible tool for generating molecular diversity from a common pyridine core. mdpi.com

The study showed that both electron-donating and electron-withdrawing substituents on the arylboronic acid were well-tolerated, leading to moderate to good yields of the desired products without significantly affecting reaction rates. mdpi.com This robustness makes the 5-bromo-2-methylpyridin-3-amine core a reliable platform for building complex architectures.

Table 2: Examples of Arylboronic Acids Used in Synthesis from a Pyridine Intermediate

| Starting Intermediate | Arylboronic Acid Used | Resulting Complex Product |

| 5-Bromo-2-methylpyridin-3-amine | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine |

| 5-Bromo-2-methylpyridin-3-amine | 3-Nitrophenylboronic acid | 2-Methyl-5-(3-nitrophenyl)pyridin-3-amine |

| 5-Bromo-2-methylpyridin-3-amine | Naphthalen-1-ylboronic acid | 2-Methyl-5-(naphthalen-1-yl)pyridin-3-amine |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methylphenylboronic acid | N-[2-Methyl-5-(p-tolyl)pyridin-3-yl]acetamide |

| This table illustrates the versatility of the pyridine core in coupling with various aryl partners to create complex molecules. mdpi.com |

Furthermore, the amino group at the 3-position offers another site for synthetic modification. For example, it can be acylated to form an amide, as demonstrated by the synthesis of N-[5-bromo-2-methylpyridin-3-yl]acetamide. mdpi.com This protected intermediate can then undergo subsequent cross-coupling reactions, expanding the range of accessible complex structures. mdpi.com This dual reactivity—at both the 5-position via the bromo group and at the 3-position via the amino group—cements the role of this scaffold as a highly versatile intermediate in the synthesis of complex organic architectures.

Contributions to Advanced Materials Design (excluding specific pharmaceutical/biological materials)

The structural and electronic properties of 5-Methyl-2-phenylpyridin-3-amine and its analogs make them promising candidates for the design of advanced functional materials. Their applications in this domain are primarily linked to their ability to act as ligands in coordination polymers and their potential use in optoelectronic materials.

One significant area is the development of Metal-Organic Frameworks (MOFs). While research on 5-Methyl-2-phenylpyridin-3-amine itself is specific, related pyridine-based ligands, such as those derived from 5-(pyridin-2-ylmethyl)aminoisophthalic acid, have been used to synthesize two-dimensional (2D) and three-dimensional (3D) coordination polymers. researchgate.net The nitrogen atoms of the aminopyridine unit coordinate with metal centers (like Zn(II), Co(II), and Ni(II)), acting as nodes to build extended, porous networks. researchgate.net These materials are of great interest for their potential in catalysis, gas separation, and as sensors.

Additionally, the conjugated π-system of the 2-phenylpyridine (B120327) core suggests potential for applications in materials science where optical or electrical properties are important. ontosight.ai For instance, related diaminophenylpyridine compounds are noted for their potential use in the production of dyes, pigments, and as photosensitizers in optoelectronic devices. The ability to modify the structure, such as by introducing different aryl groups at the 5-position, allows for the fine-tuning of these photophysical properties, opening avenues for the rational design of new materials for electronics and photonics.

Future Directions and Emerging Research Opportunities for 5 Methyl 2 Phenylpyridin 3 Amine

Innovations in Sustainable Synthesis and Green Chemistry for Pyridine (B92270) Amines

The synthesis of pyridine derivatives has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous reagents. ijarsct.co.in The future of synthesizing compounds like 5-Methyl-2-phenylpyridin-3-amine will undoubtedly be rooted in the principles of green chemistry, focusing on minimizing environmental impact and maximizing efficiency.

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique offers rapid heating and uniform energy distribution, which can significantly accelerate reaction rates and reduce the formation of byproducts. ijarsct.co.innih.gov The application of microwave irradiation to the synthesis of pyridine amines can lead to higher yields in shorter timeframes, representing a more energy-efficient approach. nih.govacs.org

Solvent-Free and Solid-State Reactions: A significant push is being made to reduce or eliminate the use of volatile organic solvents. ijarsct.co.in Future research will likely explore solvent-free reaction conditions and mechanochemistry, where mechanical force is used to drive chemical reactions, offering a cleaner and more atom-economical route to pyridine amines. ijarsct.co.in

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a burgeoning field. ijarsct.co.in Engineered enzymes could offer highly selective and environmentally benign pathways to pyridine derivatives from simple, renewable precursors, operating under mild conditions. ijarsct.co.in

Renewable Feedstocks: A major goal of green chemistry is the transition from petrochemical-based starting materials to renewable resources. rsc.org Research into converting biomass into valuable chemical intermediates will be crucial for the sustainable production of pyridine amines. rsc.org While challenges remain in the efficient processing of complex biomass, the potential for developing novel, waste-free synthetic routes is substantial. rsc.org

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are inherently efficient as they combine multiple synthetic steps into a single operation, reducing waste and saving time and resources. nih.govresearchgate.net Designing novel MCRs for the synthesis of functionalized pyridine amines will be a significant area of future research. researchgate.net

| Green Chemistry Approach | Advantages | Potential Application for Pyridine Amine Synthesis |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced byproducts. ijarsct.co.innih.gov | Efficient and rapid synthesis of 5-Methyl-2-phenylpyridin-3-amine and its derivatives. nih.govacs.org |

| Solvent-Free Reactions | Reduced waste, lower environmental impact, simplified purification. ijarsct.co.in | Development of clean, solid-state synthetic routes. ijarsct.co.in |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. ijarsct.co.in | Enzymatic synthesis from bio-based precursors. ijarsct.co.in |

| Renewable Feedstocks | Sustainability, reduced reliance on fossil fuels. rsc.org | Production from biomass-derived platform chemicals. rsc.org |

| Multicomponent Reactions | High synthetic efficiency, atom economy, reduced reaction times. nih.govresearchgate.net | One-pot synthesis of complex and diverse pyridine amine libraries. researchgate.net |

Discovery of Novel Reactivity and Transformation Pathways

While the fundamental reactivity of pyridines is well-established, there is always room for the discovery of new transformations that can lead to novel molecular structures and functionalities. For 5-Methyl-2-phenylpyridin-3-amine, future research will likely focus on unlocking new reaction pathways.

Key areas of exploration include:

C-H Functionalization: The direct functionalization of carbon-hydrogen bonds is a highly sought-after transformation in organic synthesis due to its atom economy. researchgate.netnih.gov Developing new catalytic systems for the regioselective C-H functionalization of the pyridine ring or the phenyl substituent in 5-Methyl-2-phenylpyridin-3-amine would open up new avenues for creating a diverse range of derivatives. researchgate.net

Novel Aminating Reagents: The development of new reagents and methods for introducing nitrogen-containing functional groups is central to synthetic organic chemistry. nih.gov N-aminopyridinium salts have emerged as versatile reagents in various transformations, and exploring their reactivity with substituted pyridine amines could lead to new synthetic methodologies. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has revolutionized organic synthesis by enabling new types of bond formations under mild conditions. nih.gov Applying these methods to pyridine amines could unlock novel reaction pathways that are not accessible through traditional thermal methods. nih.gov

Ring Transformation Reactions: Exploring conditions that could induce the ring-opening or rearrangement of the pyridine core in 5-Methyl-2-phenylpyridin-3-amine could lead to the synthesis of entirely new heterocyclic systems.

| Transformation Pathway | Description | Potential for 5-Methyl-2-phenylpyridin-3-amine |

| C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-X bond. researchgate.netnih.gov | Introduction of new functional groups at various positions on the molecule. researchgate.net |

| Novel Amination Methods | Use of new reagents to introduce nitrogen-containing groups. nih.gov | Synthesis of more complex nitrogen-containing derivatives. nih.gov |

| Photoredox Catalysis | Use of visible light and a photocatalyst to drive chemical reactions. nih.gov | Access to unique and previously inaccessible molecular structures. nih.gov |

| Ring Transformations | Reactions that alter the core heterocyclic structure. | Generation of novel scaffolds for further chemical exploration. |

Application of Machine Learning and Data Science in Pyridine Research

The integration of machine learning and data science is set to revolutionize chemical research, from the prediction of molecular properties to the design of new synthetic routes. osf.ioresearchgate.net For pyridine research, these computational tools offer the potential to accelerate discovery and innovation.

Key applications include:

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical information to predict the properties and activities of new molecules. nih.gov This can be used to screen virtual libraries of 5-Methyl-2-phenylpyridin-3-amine derivatives for desired characteristics before they are synthesized, saving time and resources. nih.gov

De Novo Molecular Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design entirely new molecules with optimized properties. nih.govatomwise.com These models could be employed to generate novel pyridine amine structures with enhanced biological activity or material properties. nih.gov

Synthesis Prediction: Machine learning tools are being developed to predict the most efficient synthetic routes to a target molecule. nih.gov This could aid chemists in designing more sustainable and effective syntheses for complex pyridine derivatives.

Analysis of Large Datasets: The ability of data science to analyze vast amounts of research data can help identify trends and correlations that may not be apparent to human researchers, leading to new hypotheses and research directions. osf.io

| Machine Learning Application | Description | Impact on Pyridine Research |

| Predictive Modeling | Using algorithms to predict molecular properties and activities. nih.gov | Faster identification of promising candidate molecules. nih.gov |

| De Novo Molecular Design | Generating novel molecular structures with desired properties. nih.govatomwise.com | Creation of innovative pyridine amines with enhanced functions. nih.gov |

| Synthesis Prediction | Predicting optimal synthetic pathways to a target molecule. nih.gov | More efficient and sustainable synthesis of complex pyridines. |

| Big Data Analysis | Identifying hidden patterns and trends in large chemical datasets. osf.io | Uncovering new research avenues and scientific insights. osf.io |

Integration with Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. rsc.org Pyridine-containing molecules are excellent candidates for use in supramolecular chemistry due to the coordinating ability of the nitrogen atom. acs.org

Future research in this area could involve:

Design of Macrocycles and Cages: Incorporating 5-Methyl-2-phenylpyridin-3-amine into larger macrocyclic structures could lead to the development of new host-guest systems with applications in sensing, catalysis, and drug delivery.

Self-Assembling Materials: The programmed self-assembly of pyridine amine derivatives can lead to the formation of well-defined nanostructures such as nanotubes, nanofibers, and nanosheets. nih.govdoi.org These materials could have applications in electronics, photonics, and biomedicine.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a ligand to coordinate with metal ions, forming extended, porous structures known as MOFs. The functional groups on 5-Methyl-2-phenylpyridin-3-amine could be used to tune the properties of these materials for applications in gas storage, separation, and catalysis.

Stimuli-Responsive Systems: By incorporating photo- or chemo-responsive groups, it may be possible to create self-assembling systems based on pyridine amines that can be controlled by external stimuli, leading to the development of "smart" materials.

| Supramolecular Application | Description | Potential of 5-Methyl-2-phenylpyridin-3-amine |

| Macrocycle Synthesis | Creation of large, cyclic molecules. | Formation of novel host-guest systems. |

| Self-Assembly | Spontaneous organization of molecules into ordered structures. nih.gov | Development of functional nanomaterials. nih.govdoi.org |

| Metal-Organic Frameworks | Porous materials formed from metal ions and organic linkers. | Creation of tunable materials for various applications. |

| Stimuli-Responsive Materials | Materials that change their properties in response to external signals. | Design of "smart" and dynamic systems. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.